Product packaging for Ethyl isostearate(Cat. No.:CAS No. 158760-40-8)

Ethyl isostearate

Cat. No.: B118854
CAS No.: 158760-40-8
M. Wt: 312.5 g/mol
InChI Key: DMMXZLMYEUEJFT-UHFFFAOYSA-N
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Description

Ethyl Isostearate (CAS 158760-40-8) is a chemical compound classified as a fatty acid ester, specifically the ethyl ester of isostearic acid, with a molecular formula of C20H40O2 and an average molecular weight of 312.54 g/mol . Its primary application in research and development is within the cosmetic and personal care industry, where it functions as an effective skin-conditioning agent and emollient . Its mechanism of action in these applications involves softening and smoothing the skin by preventing moisture loss, thereby providing a non-greasy, light skin feel . Researchers value this compound for its favorable physical properties, including its liquid state at room temperature, low viscosity, high spreadability, and excellent permeability, which are advantageous for formulating advanced cosmetic products like lotions, creams, hair conditioners, and sun care items . Beyond its emollient properties, this compound also finds utility in R&D as a lubricant and a dispersing agent for pigments . This ester is typically synthesized via the esterification reaction between isostearic acid and ethanol . Note that the origin of the precursor stearic acid can be synthetic, and the vegan status of the final product may vary depending on the manufacturer's sourcing . This product is intended for laboratory research and industrial manufacturing purposes only. It is not labeled or approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B118854 Ethyl isostearate CAS No. 158760-40-8

Properties

CAS No.

158760-40-8

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 16-methylheptadecanoate

InChI

InChI=1S/C20H40O2/c1-4-22-20(21)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19(2)3/h19H,4-18H2,1-3H3

InChI Key

DMMXZLMYEUEJFT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCC(C)C

Synonyms

ETHYL ISOSTEARATE

Origin of Product

United States

Contextualization of Ethyl Stearate Within Ester Chemistry

Ethyl stearate (B1226849), the formal condensation product of stearic acid and ethanol (B145695), serves as a quintessential example of a long-chain fatty acid ethyl ester. guidechem.com As a member of the broader ester family, it is characterized by the functional group R-COO-R', which imparts specific chemical and physical properties. wikipedia.org Ethyl stearate is typically a white, crystalline solid at room temperature with a melting point between 33-35°C. guidechem.com It is insoluble in water but soluble in organic solvents like ethanol and ether. guidechem.comatamanchemicals.com

Its structural isomer, ethyl isostearate, is derived from the branched-chain isostearic acid. atamanchemicals.comcosmileeurope.eu While sharing the same molecular formula, the branched nature of this compound results in different physical properties, such as being a liquid at room temperature with a low viscosity, which makes it particularly suitable for cosmetic applications as a light-feeling emollient. atamanchemicals.com The synthesis of ethyl stearate is most commonly achieved through the acid-catalyzed esterification of stearic acid with ethanol, a process that is fundamental to ester chemistry. guidechem.comaip.org

Synthetic Methodologies and Process Optimization for Ethyl Stearate

General Physical and Chemical Properties

Ethyl isostearate is a clear, oily liquid at room temperature with a faint, fatty odor. atamanchemicals.com It is generally insoluble in water but soluble in organic solvents such as ethyl ether. atamanchemicals.com The compound is stable under normal conditions but can be hydrolyzed under strong acidic or alkaline conditions. atamanchemicals.com

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
AppearanceLiquid atamanchemicals.com
Solubility in Water0.0004265 mg/L @ 25 °C (estimated) thegoodscentscompany.com
Solubility in Organic SolventsSoluble in ethyl ether atamanchemicals.com
StabilityStable under recommended storage conditions atamanchemicals.com

Detailed Physicochemical Data

More specific physicochemical data for this compound and its linear isomer, ethyl stearate (B1226849), are presented for comparison.

Table 2: Detailed Physicochemical Data
PropertyThis compound (Value)Ethyl Stearate (Value)Reference
Molecular Weight (g/mol)312.53312.54 atamanchemicals.com
Boiling Point (°C)-213-215 @ 15 mmHg nih.gov
Melting Point (°C)Liquid at room temperature33.4 nih.gov
Density (g/cm³)-0.880-0.900 nih.gov
Flash Point (°C)-~204 (closed cup) atamanchemicals.com

Methods of Synthesis for Ethyl Isostearate

Esterification of Isostearic Acid with Ethanol (B145695)

The most direct method for producing this compound is the Fischer esterification of isostearic acid with ethanol. cerritos.eduathabascau.caorganic-chemistry.orgoperachem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water. cerritos.eduorganic-chemistry.org The use of excess ethanol can also shift the equilibrium to favor product formation. cerritos.eduathabascau.ca

Transesterification

This compound can also be synthesized via transesterification. masterorganicchemistry.com This process involves the reaction of a different ester of isostearic acid (e.g., mthis compound) or a triglyceride containing isostearate moieties with ethanol in the presence of an acid or base catalyst. masterorganicchemistry.comrug.nl The reaction results in the exchange of the original alcohol group for an ethoxy group, yielding this compound. masterorganicchemistry.com This method is particularly relevant in the context of biodiesel production, where triglycerides from vegetable oils are converted to fatty acid ethyl esters. analytik-jena.com

Enzymatic Synthesis

An environmentally benign approach to synthesizing this compound is through enzymatic catalysis. nih.govresearchgate.netmdpi.comnih.gov Lipases, such as those from Candida antarctica (Novozym® 435), are effective biocatalysts for the esterification of isostearic acid with ethanol. nih.govmdpi.com Enzymatic synthesis offers high specificity, milder reaction conditions, and reduced byproduct formation compared to conventional chemical methods. nih.gov The reaction can be carried out in a solvent-free system, further enhancing its green credentials. nih.gov

Advanced Analytical Characterization Techniques for Ethyl Isostearate

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of solid materials. For fatty acid esters like this compound, XRD can provide information on the packing arrangement of the molecules in the solid state. aocs.org This includes determining the long spacings between molecular layers, which is related to the chain length and tilt of the fatty acid chains. aocs.org While this compound is a liquid at room temperature, XRD analysis can be performed on the solidified material at lower temperatures to study its crystalline polymorphism. The branched nature of this compound would be expected to result in a less ordered crystalline structure compared to its linear counterpart, ethyl stearate (B1226849).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-Programmed Reduction (TPR)

Temperature-Programmed Reduction (TPR) is a technique primarily used to characterize the reducibility of metal oxides, often in the context of catalysis. wikipedia.orghidenanalytical.comtaylorandfrancis.compageplace.deunimi.it While not a direct method for analyzing the structure of an ester, it can be employed to study the interaction of this compound with catalytic surfaces. For instance, if this compound is used as a precursor or a component in a formulation containing a metal catalyst, TPR could provide insights into how the ester affects the reduction behavior of the metal oxide support or active phase. The technique involves heating the sample in a reducing gas stream (typically H2 in an inert gas) and monitoring the consumption of the reducing agent as a function of temperature. wikipedia.orgtaylorandfrancis.comunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS)

Electron Microscopy (e.g., Transmission Electron Microscopy)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can visualize the morphology and nanostructure of materials. While direct imaging of individual this compound molecules is beyond the capability of conventional TEM, the technique can be used to study emulsions, liposomes, or other nano-assemblies where this compound is a component. For instance, cryo-TEM could be used to visualize the structure of this compound-containing lipid nanoparticles in a vitrified state, providing information on their size, shape, and internal organization.

Gas Adsorption Isotherms (e.g., N2 adsorption)

Gas adsorption isotherms, commonly measured using nitrogen (N2) at 77 K, are used to determine the specific surface area and pore size distribution of porous materials. anton-paar.commicrotrac.comempa.chyoutube.com This technique is not directly applicable to the characterization of a bulk liquid like this compound. However, if this compound is incorporated into a solid porous matrix, for example, as a phase change material or in a controlled-release formulation, N2 adsorption could be used to characterize the porous structure of the solid support before and after loading with the ester. This would provide information on how the ester fills the pores and alters the surface properties of the material.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample. analytik-jena.comdrawellanalytical.comspectroscopyonline.comresearchgate.netwikipedia.org While this compound is an organic molecule composed primarily of carbon, hydrogen, and oxygen, ICP-AES is crucial for detecting trace metal impurities. spectroscopyonline.comresearchgate.net The presence of certain metals, even at very low concentrations, can be detrimental in many applications. For instance, in the food and cosmetics industries, stringent limits are placed on heavy metal content. ICP-AES analysis of this compound would involve digesting the sample in a strong acid to break down the organic matrix and then introducing the resulting solution into a high-temperature plasma to excite the atoms of the elements present. wikipedia.org The characteristic wavelengths of light emitted by the excited atoms are then measured to quantify the concentration of each element. drawellanalytical.comwikipedia.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameCAS Registry NumberMolecular Formula
Ethyl isostearate158760-40-8C20H40O2
Isostearic acid2724-58-5C18H36O2
Ethanol (B145695)64-17-5C2H6O
Ethyl stearate (B1226849)111-61-5C20H40O2
Sulfuric acid7664-93-9H2SO4
p-Toluenesulfonic acid104-15-4C7H8O3S
Mthis compound55682-72-9C19H38O2
Nitrogen7727-37-9N2
Hydrogen1333-74-0H2

Stability and Degradation Pathways of Ethyl Stearate

Intrinsic Chemical Stability Under Varying Conditions

Ethyl stearate (B1226849) is generally considered stable under standard temperature and pressure. cymitquimica.com However, its stability is significantly influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.

Thermal Stability: The compound is a combustible liquid with a flash point exceeding 110°C. cpachem.com While stable at room temperature, heating can lead to decomposition, which may produce toxic fumes like carbon monoxide (CO) and carbon dioxide (CO2). scbt.com Studies on similar fatty esters used in biodiesel have shown that thermal degradation typically begins at temperatures above 150°C. researchgate.net One analysis of palm biodiesel, which contains fatty acid ethyl esters, indicated stability up to 186.8°C. researchgate.net

pH and Hydrolytic Stability: Ethyl stearate is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. atamanchemicals.com In neutral aqueous solutions, the rate of hydrolysis is very slow. scbt.comchemguide.co.uk However, the reaction is accelerated by acids and becomes rapid in the presence of strong bases (alkalis). atamanchemicals.comchemguide.co.uk

Oxidative Stability: Contact with strong oxidizing agents, such as nitrates, chlorine bleaches, or oxidizing acids, should be avoided as it can lead to ignition and decomposition. scbt.com

The intrinsic stability of ethyl stearate under various conditions is summarized in the table below.

Table 1: Chemical Stability of Ethyl Stearate

Condition Stability Notes
Standard Temperature & Pressure Stable Considered stable under normal storage conditions. cymitquimica.comcpachem.com
High Temperature Decomposes Combustible; decomposition can occur upon heating, releasing toxic fumes. scbt.com
Acidic pH Unstable Undergoes acid-catalyzed hydrolysis. atamanchemicals.comchemguide.co.uk
Neutral pH Relatively Stable Hydrolysis in pure water is extremely slow. scbt.comchemguide.co.uk
Alkaline pH Unstable Rapidly hydrolyzes via saponification. atamanchemicals.comlibretexts.org

| Oxidizing Agents | Unstable | Risk of ignition; incompatible with strong oxidizers. scbt.com |

Biotic and Abiotic Degradation Mechanisms

Degradation is the process where a chemical is broken down into smaller molecules through biological (biotic) or non-biological (abiotic) means. chemsafetypro.com

Biotic Degradation: The primary biotic degradation pathway for ethyl stearate is enzymatic hydrolysis. Microorganisms such as bacteria and fungi in soil and water produce esterase enzymes that cleave the ester bond. chemsafetypro.comeuropa.eu This process breaks the molecule down into stearic acid and ethanol (B145695), which are then readily metabolized by the microorganisms. libretexts.orgbrainly.com Studies on structurally similar fatty acid esters confirm that they are readily biodegradable. scbt.comeuropa.eueuropa.eu For instance, research on the biotransformation of 8:2 fluorotelomer stearate monoester in aerobic soil demonstrated that the initial step in its degradation was the cleavage of the ester linkage. nih.gov

Abiotic Degradation: Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis. chemsafetypro.com

Hydrolysis: As mentioned, this is a key abiotic pathway, but its rate is highly dependent on pH. In most natural environmental compartments with near-neutral pH, the hydrolysis of long-chain esters like ethyl stearate is slow and not considered a primary degradation route compared to biodegradation. scbt.com

Photolysis: This process involves degradation by light. While photolysis can contribute to the degradation of some organic chemicals, specific data on the photolytic degradation rates for ethyl stearate are not readily available.

Oxidation: Abiotic oxidation can also contribute to degradation. Studies have shown that abiotic treatments, such as exposure to UV radiation in the presence of an initiator like cobalt stearate, can accelerate the degradation of polymers by promoting oxidation. researchgate.net

Environmental Fate and Transport Studies

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For ethyl stearate, this is governed by its physicochemical properties, including low water solubility and high affinity for organic matter.

Hydrolysis is a chemical reaction where water splits a molecule's bonds. libretexts.org For ethyl stearate, this breaks the ester linkage to yield ethanol and stearic acid. brainly.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst (e.g., hydrochloric acid), the ester is heated with excess water. This reaction is reversible, meaning it does not proceed to completion, and an equilibrium is established between the ester, water, alcohol, and carboxylic acid. chemguide.co.uk

C17H35COOCH2CH3 (Ethyl Stearate) + H2O ⇌ C17H35COOH (Stearic Acid) + CH3CH2OH (Ethanol)

Base-Catalyzed Hydrolysis (Saponification): When heated with a strong base like sodium hydroxide, the hydrolysis of ethyl stearate is rapid and irreversible. chemguide.co.uklibretexts.org The products are ethanol and the salt of the carboxylic acid (sodium stearate, a type of soap). libretexts.org This is the more common and complete method for hydrolyzing esters. chemguide.co.uk

C17H35COOCH2CH3 (Ethyl Stearate) + NaOH → C17H35COONa (Sodium Stearate) + CH3CH2OH (Ethanol)

Given that ethyl stearate is nearly insoluble in water, its hydrolysis in aqueous environments primarily occurs at the interface between the organic and water phases. cymitquimica.comatamanchemicals.com

Biodegradation kinetics describe the rate at which a substance is broken down by microorganisms. Fatty acid esters as a category are considered readily biodegradable. europa.eueuropa.eu

Extent of Biodegradation: Screening tests (such as OECD 301D) performed on analogous C16-18 fatty acid esters have shown extensive biodegradation, with results in the range of 80-85% degradation over a 28-day period. scbt.com

Biodegradation Rate: The rate of degradation can be expressed as a half-life (DT50), the time required for 50% of the substance to degrade. chemsafetypro.com A laboratory study on the degradation of 8:2 fluorotelomer stearate monoester in aerobic soil reported an observed half-life of 10.3 days, indicating a relatively rapid rate of primary biodegradation. nih.gov While this is a more complex molecule, it suggests the ester linkage in stearate esters is amenable to microbial attack. Under the EU REACH regulation, a substance is not considered persistent in freshwater if its half-life is below 40 days. chemsafetypro.com

Fugacity models are used to predict the environmental distribution of a chemical based on its physicochemical properties and the properties of different environmental compartments (air, water, soil, sediment, biota). trentu.ca The distribution is driven by the chemical's tendency to "escape" from each phase, a property known as fugacity.

The key properties of ethyl stearate that influence its environmental distribution are presented in the table below.

Table 2: Physicochemical Properties for Fugacity Modeling of Ethyl Stearate

Property Value Implication for Environmental Fate
Molecular Weight 312.53 g/mol atamanchemicals.com Influences diffusion and transport rates.
Vapour Pressure Very low (e.g., 0.000000139 Pa for 2-ethylhexyl stearate) europa.eu Low volatility; will not partition significantly to air.
Water Solubility Insoluble cymitquimica.comatamanchemicals.com Will not readily dissolve in water; tends to adsorb to solids.

| Octanol-Water Partition Coefficient (Log Kow) | ~8.6 nih.gov | Highly lipophilic; strong tendency to partition into organic carbon in soil, sediment, and biota. |

Based on these properties, a Level III fugacity model would predict the following environmental distribution for ethyl stearate:

Air: Due to its very low vapor pressure, concentrations in the air would be negligible.

Water: Its insolubility in water means that concentrations in the water column would be very low. The chemical would rapidly partition from water to suspended solids and sediment.

Soil and Sediment: The high Log Kow value indicates a strong tendency to adsorb to organic matter. Therefore, soil and sediment are the primary environmental sinks for ethyl stearate. scbt.com Fugacity modeling of similar fatty acid esters confirms that they exhibit similar distribution patterns, with the majority of the chemical mass residing in these compartments. scbt.com

Molecular Structure and Dynamics in Condensed Phases

Polymorphism and Characterization of Solid-State Transitions

Ethyl stearate (B1226849), a closely related compound to ethyl isostearate, is known to be dimorphic, existing in two distinct crystalline forms: a translucent α-phase and a stable β-phase. cdnsciencepub.com The α-phase is unstable and will irreversibly transition into the β-phase. cdnsciencepub.com This transition is a key characteristic of its solid-state behavior. The α-form has a melting point approximately 2°C lower than the β-form. cdnsciencepub.com

Differential scanning calorimetry (DSC) is a primary technique used to characterize these solid-state transitions. For purified ethyl stearate, DSC curves reveal two solid-solid phase transitions at 284.5 K and 288.4 K upon heating a sample that has been crystallized from a melt. nist.gov The rate of transformation from the lower melting form to the higher melting form is temperature-dependent, requiring significantly longer times at lower temperatures. nist.gov For example, at 293 K, the transformation takes about 30 days, while at 273 K, it extends to over 120 days. nist.gov

X-ray diffraction is another critical tool for characterizing the different polymorphic forms. The long-spacings, which relate to the lamellar thickness of the crystals, differ between the forms. nist.gov For ethyl stearate, observed long-spacings of 28.5 Å and 25.4 Å have been reported. nist.gov The crystal structure of the stable β-form has been determined and is known to have tilted hydrocarbon chains relative to the end groups, while the α-form features chains that are perpendicular. cdnsciencepub.comnist.gov

The study of binary mixtures, such as ethyl stearate with methyl stearate, has shown that the presence of another component can stabilize the α-form at intermediate compositions. acs.org This stabilization is evidenced by both thermal analysis and X-ray diffraction data. acs.org

Table 1: Thermal Properties of Ethyl Stearate Polymorphs

Property α-Phase β-Phase
Description Translucent, unstable Opaque, stable
Melting Point Lower than β-phase by ~2°C Higher than α-phase
Chain Orientation Perpendicular to end group plane Tilted with respect to end group plane

| Transformation | Irreversibly transforms to β-phase | --- |

Molecular Reorientation and Rotational Dynamics in Solid Forms

The molecular dynamics within the solid phases of ethyl stearate have been investigated using techniques such as proton magnetic resonance (PMR) and dielectric spectroscopy. These studies reveal that molecules are not static in the crystal lattice but undergo various motions.

In the α-phase, it is suggested that the molecules are in a state that is partly liquid-like and partly constrained to rotate about their longitudinal axes. cdnsciencepub.com X-ray investigations show that the α-phase has hexagonal symmetry with the hydrocarbon chains arranged in parallel. cdnsciencepub.com If the molecules were to rotate about their long axes, the calculated second moment from PMR data would be 7.8 gauss², which is slightly higher than the experimentally observed value of 6.6 gauss². cdnsciencepub.com This difference is qualitatively attributed to a slight flexing of the rotating chains. cdnsciencepub.com

In the more stable β-phase, molecular motion is generally thought to be associated with crystal defects. cdnsciencepub.com Dielectric dispersion studies support this, indicating rotational disorder of the tilted molecules. cdnsciencepub.com The second moment of the proton magnetic resonance absorption line decreases as molecular reorientation becomes more rapid, which suggests that some form of molecular motion occurs at temperatures of -77°C and higher. cdnsciencepub.com At 24°C, the complexity of the proton resonance absorption line indicates that motions other than simple torsional oscillations are occurring. cdnsciencepub.com

The concept of moment of inertia is fundamental to understanding rotational dynamics. It quantifies how mass is distributed relative to the axis of rotation and is crucial for applying Newton's second law for rotation, which relates the net torque to the product of the moment of inertia and the angular acceleration. youtube.comlibretexts.org The reorientation of molecules within the crystal lattice can be influenced by factors such as temperature and the presence of other molecules, as seen in studies of fatty acid ethyl ester monolayers. acs.org

Table 2: Second Moment Values for Ethyl Stearate

Condition Calculated Second Moment (gauss²) Experimental Second Moment (gauss²)
Rigid Lattice (β-phase) 27.5 ---

| Rotating Molecules (α-phase) | 7.8 | 6.6 |

Investigation of Crystal Defects and Molecular Packing

The presence of crystal defects plays a significant role in the properties and behavior of solid ethyl stearate. These defects are imperfections in the regular, repeating arrangement of molecules within the crystal lattice. Materials with a lower degree of crystallinity generally exhibit more defects and less long-range order. google.com

In the context of ethyl stearate, the dielectric dispersion observed in the β-phase is attributed to molecular motion occurring within these crystal defects. cdnsciencepub.com The amplitude of these dielectric effects is dependent on the thermal history of the sample, which influences the number and nature of the defects. cdnsciencepub.com It's proposed that these defects may consist of groups of vertically packed molecules within the predominantly tilted structure of the β-phase. cdnsciencepub.com

Molecular packing in long-chain esters like ethyl stearate is characterized by a lamellar structure, where the long hydrocarbon chains align. nist.gov In the α-phase, the molecules are arranged with hexagonal symmetry, with the chains parallel to each other. cdnsciencepub.com The intermolecular contribution to the second moment in the β-phase has been calculated based on its unit cell parameters. cdnsciencepub.com

The study of monolayers of fatty acid ethyl esters provides further insight into molecular packing and the influence of defects. In ethyl stearate monolayers, textures often show irregularly arranged regions of different molecular orientations. acs.org These variations in orientation can be described as jumps along dense lattice rows, which correspond to defect lines. acs.org This is in contrast to a continuous change in orientation. acs.org The presence of these defects and the ability of molecules to reorient within them are crucial for understanding the macroscopic properties of the material.

Q & A

Q. What are the established methods for synthesizing ethyl isostearate, and how can its purity be verified experimentally?

this compound is typically synthesized via esterification of isostearic acid with ethanol, catalyzed by acidic or enzymatic agents. Key steps include:

  • Reaction setup : Use molar ratios of 1:1.2 (isostearic acid:ethanol) with sulfuric acid (0.5–1% w/w) as a catalyst at 70–90°C for 4–6 hours under reflux .
  • Purification : Neutralize residual acid, wash with sodium bicarbonate, and distill under reduced pressure to isolate the ester.
  • Characterization : Confirm purity via gas chromatography-mass spectrometry (GC-MS) for molecular weight (312.53 g/mol) and nuclear magnetic resonance (NMR) to verify the ester functional group (δ 4.1 ppm for –CH2O–, δ 1.3 ppm for –CH3) .

Q. How do the solubility properties of this compound influence its applications in formulation studies?

this compound is insoluble in water but miscible with organic solvents like ethanol, ethyl ether, and oils (e.g., clove oil, coconut oil). This hydrophobicity makes it suitable for:

  • Lipid-based drug delivery systems : Acts as a co-solvent or permeation enhancer in nanoemulsions (e.g., combined with Tween-80 for reduced particle size) .
  • Compatibility testing : Solubility in non-polar matrices should be validated via phase diagrams to avoid precipitation in multi-component systems .

Q. What spectroscopic or chromatographic techniques are recommended for structural elucidation of this compound?

  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1170–1240 cm⁻¹ (C–O ester bond) .
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water (90:10) mobile phase for quantifying residual reactants .
  • Mass spectrometry (MS) : Electron ionization (EI) at 70 eV to confirm molecular ion peaks (m/z 312 for [M]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during this compound synthesis?

Common side products include diesters or unreacted acids. Strategies for optimization:

  • Catalyst screening : Compare enzymatic catalysts (e.g., lipases) vs. acid catalysts to reduce byproducts. For example, immobilized Candida antarctica lipase B (CAL-B) at 50°C improves selectivity .
  • Kinetic monitoring : Use in-line FTIR or GC to track conversion rates and adjust ethanol stoichiometry dynamically .
  • Data contradiction resolution : If yields differ across studies, validate water removal methods (e.g., molecular sieves vs. azeotropic distillation) to reconcile discrepancies .

Q. What advanced analytical approaches resolve challenges in quantifying this compound in complex matrices (e.g., biological samples or cosmetic formulations)?

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace detection, using transitions like m/z 312 → 99 (ester cleavage) with a limit of detection (LOD) < 10 ng/mL .
  • Headspace gas chromatography (HS-GC) : Quantify volatile impurities (e.g., residual ethanol) in emulsified systems without matrix interference .
  • Nuclear Overhauser effect spectroscopy (NOESY) : Map molecular interactions in lipid bilayers to assess permeation enhancement mechanisms .

Q. How do structural variations in branched-chain esters (e.g., this compound vs. isopropyl isostearate) impact their physicochemical behavior in experimental models?

PropertyThis compoundIsopropyl Isostearate
Melting Point –10°C to 5°C –20°C to –5°C
Log P ~8.5 ~9.0
Viscosity 12–15 mPa·s 18–22 mPa·s
Branched alkyl chains reduce crystallinity, enhancing solubility in hydrophobic matrices. However, longer chains (e.g., isopropyl) may increase viscosity, requiring adjustments in formulation rheology .

Q. What experimental frameworks address reproducibility challenges in this compound-based drug delivery studies?

  • Standardized protocols : Adopt OECD guidelines for emulsification (e.g., particle size < 200 nm via dynamic light scattering) .
  • Inter-laboratory validation : Share raw datasets (e.g., NMR spectra, chromatograms) via repositories like Zenodo to benchmark results .
  • Error analysis : Use factorial design to identify critical variables (e.g., surfactant type, sonication time) causing batch-to-batch variability .

Methodological Guidelines

  • Data reporting : Follow the Beilstein Journal of Organic Chemistry standards, including detailed experimental sections and raw data in supplementary files .
  • Ethical considerations : Disclose solvent waste protocols (e.g., ethanol recycling) in line with green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.